4-Bromo-2-methylpyrimidin-5-ol

Description

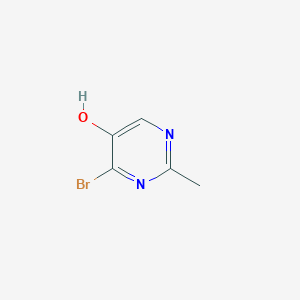

4-Bromo-2-methylpyrimidin-5-ol is a halogenated pyrimidine derivative characterized by a bromine atom at position 4, a hydroxyl group at position 5, and a methyl substituent at position 2 (Figure 1). Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol. The compound is synthesized via bromination of 4,6-dimethylpyrimidin-5-ol using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in tetrahydrofuran (THF), yielding a white solid with a high-resolution mass spectrometry (HRMS) peak at m/z 201.9739 [M+H]⁺ . It serves as a key intermediate in palladium-catalyzed amination reactions for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

4-bromo-2-methylpyrimidin-5-ol |

InChI |

InChI=1S/C5H5BrN2O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3 |

InChI Key |

SECUUTVSFSBSGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylpyrimidin-5-ol typically involves the bromination of 2-methylpyrimidin-5-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of carboxylated pyrimidines.

Reduction: Formation of aminated or hydroxylated pyrimidines.

Scientific Research Applications

4-Bromo-2-methylpyrimidin-5-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

5-Bromo-2-methylpyrimidin-4-ol (CAS 27058-54-4)

- Structure : Bromine at position 5, hydroxyl at position 4, methyl at position 2.

- Molecular Formula : C₅H₅BrN₂O (same as target compound).

- Key Differences : The swapped positions of bromine and hydroxyl groups alter electronic properties. The hydroxyl group at position 4 in this isomer increases acidity compared to position 5 in the target compound due to resonance stabilization .

- Applications : Less commonly reported in coupling reactions, suggesting lower reactivity as a leaving group compared to 4-bromo analogs .

Halogen-Substituted Derivatives

5-Bromopyrimidin-4-ol (CAS 19808-30-1)

- Structure : Bromine at position 5, hydroxyl at position 4.

- Molecular Formula : C₄H₃BrN₂O.

- Comparison : Lacks the methyl group at position 2, reducing steric hindrance and increasing solubility in polar solvents. HRMS data (m/z 176.94 [M+H]⁺) confirms a lower molecular weight than the target compound .

- Reactivity : The absence of a methyl group enhances electrophilicity at position 5, making it suitable for nucleophilic substitution .

2-Chloro-5-fluoropyrimidin-4-ol

- Structure : Chlorine at position 2, fluorine at position 5, hydroxyl at position 4.

- Molecular Formula : C₄H₂ClFN₂O.

- Fluorine’s strong electron-withdrawing effect decreases basicity at position 5 compared to bromine .

Amino-Substituted Derivatives

2-Amino-5-bromo-4-pyrimidinol (CAS 61937-71-1)

- Structure: Amino at position 2, bromine at position 5, hydroxyl at position 4.

- Molecular Formula : C₄H₄BrN₃O.

- Comparison: The amino group introduces additional hydrogen-bonding sites, enhancing crystallinity. Quantum chemical calculations indicate a higher dipole moment (4.12 D) compared to non-amino analogs (e.g., 3.78 D for 4-Bromo-2-methylpyrimidin-5-ol), affecting solubility .

Methyl-Substituted Variants

4-Hydroxy-2-methylpyrimidine (CAS 19875-04-8)

Data Tables

Table 1: Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.